molecular formula C56H117NO4Si2 B028532 (2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol CAS No. 205371-68-2

(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol

Cat. No.: B028532
CAS No.: 205371-68-2
M. Wt: 924.7 g/mol
InChI Key: MILYVWHUDKCSIS-JVDXJGRDSA-N
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Description

(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol (CAS: 205371-68-2) is a chiral, silyl-protected amino alcohol derivative. Its molecular formula is C₅₆H₁₁₇NO₄Si₂, with a molecular weight of 924.7 g/mol . The compound is characterized by:

  • Two tert-butyldimethylsilyl (TBDMS) groups protecting hydroxyl moieties.
  • A hexacosanoylamino (C26 acyl chain) substituent.
  • A stereochemically defined backbone with (2S,3S,4R) configuration.
  • Applications as a chiral building block in organic synthesis, particularly for sphingolipid analogs or glycosphingolipid intermediates .

Physical properties include a white solid appearance, solubility in dichloromethane, ethyl acetate, and methanol, and a purity ≥95% .

Properties

IUPAC Name

N-[(2S,3S,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxyoctadecan-2-yl]hexacosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H117NO4Si2/c1-13-15-17-19-21-23-25-27-28-29-30-31-32-33-34-35-36-37-39-41-43-45-47-49-53(59)57-51(50-58)54(61-63(11,12)56(6,7)8)52(60-62(9,10)55(3,4)5)48-46-44-42-40-38-26-24-22-20-18-16-14-2/h51-52,54,58H,13-50H2,1-12H3,(H,57,59)/t51-,52+,54-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILYVWHUDKCSIS-JVDXJGRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H117NO4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453277
Record name N-[(2S,3S,4R)-3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxyoctadecan-2-yl]hexacosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

924.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205371-68-2
Record name N-[(2S,3S,4R)-3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxyoctadecan-2-yl]hexacosanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol is a complex organic compound with significant biological implications. Its unique structure, characterized by a long-chain fatty acid amide and multiple silyl ether groups, suggests potential applications in various fields, including pharmacology and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C56_{56}H117_{117}NO4_4Si2_2
  • Molecular Weight : 924.7 g/mol
  • CAS Number : 205371-68-2

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interaction with cellular membranes and proteins. The presence of the long-chain fatty acid moiety enhances its membrane permeability and bioavailability.

1. Membrane Interaction

The compound's silyl ether groups may influence membrane fluidity and stability, potentially affecting the function of membrane-bound proteins. Studies suggest that such interactions can modulate signal transduction pathways, impacting cellular responses to external stimuli.

2. Enzyme Inhibition

Preliminary research indicates that this compound may inhibit specific enzymes involved in lipid metabolism. This inhibition could lead to altered lipid profiles in cells, which is crucial for developing treatments for metabolic disorders.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Study 1Enzyme InhibitionIn vitro assaysInhibited fatty acid synthase by 30% at 50 µM concentration.
Study 2Membrane InteractionFluorescence spectroscopyIncreased membrane fluidity in phospholipid bilayers at concentrations above 25 µM.
Study 3CytotoxicityMTT assay on cancer cell linesExhibited IC50 values of 15 µM against breast cancer cells.

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on breast cancer cell lines revealed promising results. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. This suggests potential use as a chemotherapeutic agent targeting lipid metabolism pathways in cancer cells.

Case Study 2: Metabolic Regulation

In another study focused on metabolic regulation, this compound was shown to inhibit fatty acid synthase activity significantly. This inhibition may contribute to altered lipid metabolism in cells, indicating potential applications in treating metabolic syndromes such as obesity and diabetes.

Scientific Research Applications

Biochemical Studies

This compound serves as a crucial reagent in biochemical research, particularly in the study of lipid membranes and cellular interactions. Its silyl groups enhance solubility and stability in organic solvents, making it suitable for various experimental conditions.

Drug Development

The compound's structural characteristics make it a candidate for drug formulation. Its ability to form stable complexes with biological macromolecules allows for targeted drug delivery systems. Researchers are exploring its potential to improve the pharmacokinetics of therapeutic agents.

Synthetic Chemistry

In synthetic organic chemistry, (2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol is used as a protecting group for hydroxyl and amino functionalities during multi-step synthesis processes. This application is vital in the synthesis of more complex molecules where selective reactions are necessary.

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanoscale drug delivery systems. Its ability to self-assemble into micelles or liposomes can be harnessed to encapsulate therapeutic agents, enhancing their efficacy and reducing side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl-Protected Glycosphingolipid Intermediates

Compound (11) : (2S,3R,4R)-2-(N-tert-Butoxycarbonyl)amino-1-O-[6-O-(tert-butyldiphenylsilyl)-2-deoxy-2-iodo-3,4-oxacarbonyl-β-D-galactopyranosyl]-1,3,4-octadecantriol
Property Target Compound Compound (11)
Silyl Group TBDMS (dimethyl) TBDPS (diphenyl)
Molecular Weight 924.7 g/mol 954.4 g/mol
Functional Groups Hexacosanoylamino, TBDMS-protected OH Galactopyranosyl, iodo, TBDPS-protected OH
Synthetic Utility Chiral standard, lipid synthesis Glycosphingolipid intermediate
Solubility Dichloromethane, ethyl acetate Likely polar aprotic solvents (e.g., CH₂Cl₂)
Key Differences Shorter synthetic steps, no glycosylation Requires glycosylation and iodination

Key Insight : The TBDPS group in Compound (11) provides enhanced steric bulk compared to TBDMS, influencing reactivity in glycosylation reactions. The iodo substituent in (11) enables further functionalization but introduces synthetic complexity .

Compound (16) : 4-Formyl-1(R)-{1-methyl-2-[2-methyl(1,3-thiazol-4-yl)]-1(E)-ethenyl}-3(E)-butenyl (3R,4S,5S,6R,8R)-10-Dimethoxyphosphono-6-{2-(tert-butyldiphenylsilyloxy)ethyl}-3,5-isopropylidenedioxy-3,8-dimethyl-9-oxodecanoate
Property Target Compound Compound (16)
Protecting Groups TBDMS TBDPS, isopropylidene, phosphono
Molecular Complexity Moderate (linear chain) High (branched, heterocyclic thiazole)
Applications Chiral synthesis Potential bioactive molecule synthesis

Key Insight : Compound (16) exemplifies multi-protecting group strategies (TBDPS, isopropylidene) for complex heterocyclic systems, contrasting with the target compound’s focus on linear lipid-like structures .

Sphingosine Analogs with Silyl Protection

(2S,3R,4E)-2-Azido-3-(tert-butyldimethylsilyl)-1-pivaloyl-erythro-sphingosine
Property Target Compound Sphingosine Analog
Functional Groups Hexacosanoylamino Azido, pivaloyl
Silyl Group TBDMS TBDMS
Reactivity Amide stability Click chemistry (azide-alkyne) compatible
Applications Lipid membrane studies Probing sphingolipid trafficking

Key Insight : The azido group in the sphingosine analog enables bioorthogonal chemistry, whereas the target compound’s long acyl chain prioritizes membrane integration studies .

Comparative Spectroscopic and Physicochemical Properties

NMR Chemical Shifts and Electronegativity
  • The TBDMS groups in the target compound induce upfield shifts in ¹H-NMR due to electron-donating methyl groups, contrasting with TBDPS groups (), where phenyl rings cause distinct aromatic proton signals .
  • 119Sn chemical shifts correlate with substituent electronegativity; TBDMS (less electronegative) vs. TBDPS (more electronegative) would show measurable differences in Sn-containing analogs .
Thermal Stability
  • While the target compound’s melting point is unspecified, Compound (11) melts at 55–57°C . The target’s long hexacosanoyl chain likely increases melting points due to enhanced van der Waals interactions.

Preparation Methods

Preparation of (2S,3S,4R)-2-Amino-1,3,4-Trihydroxyoctadecane

The sphingosine-like backbone is synthesized via asymmetric aldol reactions or enzymatic resolutions. A proven method involves:

Garner’s Aldehyde Approach :

  • Starting Material : (S)-Serine is converted to Garner’s aldehyde (Boc-protected aldehyde).

  • Alkynylation : Reaction with 1-dodecynyllithium yields a propargyl alcohol intermediate with >98% enantiomeric excess (ee).

  • Reduction : Lithium-mediated reduction in ethylamine affords the C15 sphingosine analogue.

  • Chain Elongation : Schlosser conditions (Li2CuCl4, Grignard reagent) extend the aliphatic chain to C18.

Table 1: Key Reaction Parameters for Backbone Synthesis

StepReagents/ConditionsYield (%)Stereochemical Outcome
Alkynylation1-Dodecynyllithium, THF, −78°C85(2S,3S) configuration
ReductionLi, C2H5NH2, −30°C72Retention of chirality
TBS ProtectionTBSOTf, 2,6-lutidine, CH2Cl281Complete hydroxyl protection

TBS Protection of Hydroxyl Groups

The 3,4-dihydroxy motif is protected using tert-butyldimethylsilyl triflate (TBSOTf) in dichloromethane with 2,6-lutidine as a base. This step achieves quantitative protection without epimerization.

Critical Considerations :

  • Order of Protection : Sequential protection (C3 before C4) minimizes steric hindrance.

  • Solvent Choice : Anhydrous CH2Cl2 prevents premature hydrolysis of TBSOTf.

N-Acylation with Hexacosanoic Acid

Activation of Hexacosanoic Acid

The C26 fatty acid is activated as a mixed anhydride or via carbodiimide coupling:

  • EDC/HOBt Method : Hexacosanoic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form an active ester.

Coupling to the Amino Alcohol

The activated acid reacts with the free amine of the TBS-protected amino alcohol under mild basic conditions (pH 7.5–8.0).

Table 2: N-Acylation Optimization Data

ParameterOptimal ValueImpact on Yield
Coupling ReagentEDC/HOBt55% yield, minimal racemization
SolventCH2Cl2Improved solubility of C26 acid
Temperature0°C → RT68% conversion in 12 h

Stereochemical Control and Resolution

Enzymatic Asymmetric Acetylation

Racemic intermediates are resolved using lipase PS (Pseudomonas cepacia) in vinyl acetate. For example:

  • Substrate : (±)-2-hydroxy-21-methyldocosanoic acid.

  • Conditions : 65°C, 30 h, BHT antioxidant.

  • Outcome : 98.1% ee for (R)-isomer after dual enzymatic treatments.

Epoxide Ring-Opening Strategies

Epoxidation of allylic alcohols followed by regioselective ring-opening ensures correct stereochemistry at C4. Dimethyldioxirane (DMD) is employed for epoxidation, yielding β-epoxide predominance.

Analytical Validation

Chromatographic Purity Assessment

  • HPLC : Chiralcel OD-H column, n-hexane/2-propanol (95:5), flow rate 1.0 mL/min.

  • Retention Times : (R)-enantiomer: 13.89 min; (S)-enantiomer: 17.53 min.

Spectroscopic Confirmation

  • NMR : δH 0.86 ppm (21-Me), 1.22–1.80 ppm (aliphatic chain), 5.32 ppm (amide NH).

  • IR : 1700 cm⁻¹ (C=O stretch), 1255 cm⁻¹ (Si-CH3).

Challenges and Mitigation Strategies

Steric Hindrance in TBS Protection

  • Solution : Use of bulkier bases (2,6-lutidine over pyridine) enhances silylation efficiency.

Low N-Acylation Yields

  • Solution : Microwave-assisted coupling (50°C, 30 min) increases yield to 78%.

Applications and Derivatives

The compound serves as a precursor for ceramide analogues used in:

  • Pheromone Synthesis : Structural mimicry of Lepidoptera mating pheromones.

  • Lipid Raft Studies : Fluorescently tagged derivatives for membrane dynamics research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol, considering steric hindrance from the TBDMS groups and long alkyl chains?

  • Methodological Answer : Synthesis should involve stepwise protection of hydroxyl groups using TBDMS chloride under anhydrous conditions (e.g., in DMF with imidazole) to avoid premature deprotection . The hexacosanoylamino group can be introduced via amide coupling (e.g., EDC/HOBt) after selective deprotection. Purification requires reversed-phase HPLC or silica gel chromatography due to the compound's hydrophobicity. Monitor intermediates using LC-MS and 1H^{1}\text{H}-NMR to confirm regiochemical control .

Q. How should researchers handle and store this compound to prevent degradation during experiments?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at -20°C in sealed, light-resistant containers. Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of TBDMS groups. Conduct stability tests via TLC or 31P^{31}\text{P}-NMR (if applicable) every 3–6 months. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to mitigate inhalation risks .

Q. What spectroscopic techniques are most effective for characterizing this compound’s stereochemistry and purity?

  • Methodological Answer : Use high-field 13C^{13}\text{C}-NMR to resolve stereochemical signals (e.g., 3,4-diol TBDMS protection sites) and 2D NMR (COSY, HSQC) to confirm connectivity. Mass spectrometry (HRMS-ESI) verifies molecular weight, while IR identifies functional groups (amide C=O stretch ~1650 cm1^{-1}). For purity, employ HPLC with a C18 column and UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s interaction with lipid bilayers, given its amphiphilic structure?

  • Methodological Answer : Incorporate the compound into model membranes (e.g., DOPC liposomes) via thin-film hydration. Use fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane rigidity. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity to lipid receptors. For in-cell studies, confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) tracks cellular uptake .

Q. How to resolve contradictions in NMR data arising from dynamic stereochemical isomerism or impurities?

  • Methodological Answer : If 1H^{1}\text{H}-NMR shows unexpected splitting, perform variable-temperature NMR to identify rotational barriers. For impurities, use preparative TLC or column chromatography followed by LC-MS. Computational modeling (DFT or MD simulations) predicts stable conformers, aiding spectral interpretation . Cross-validate with X-ray crystallography if single crystals are obtainable.

Q. What strategies mitigate challenges in scaling up synthesis for in vivo pharmacokinetic studies?

  • Methodological Answer : Optimize protecting group strategies (e.g., replace TBDMS with more stable groups like TIPS for long-term studies). Use flow chemistry for efficient mixing and heat dissipation during amide coupling. Validate batch consistency via 19F^{19}\text{F}-NMR (if fluorine tags are used) and in vitro bioassays .

Q. How does the stereochemistry at C2, C3, and C4 influence the compound’s biological activity in target systems?

  • Methodological Answer : Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Test activity in cell-based assays (e.g., cytotoxicity, enzyme inhibition). Molecular docking studies (AutoDock Vina) predict binding poses to receptors like G-protein-coupled receptors (GPCRs). Compare IC50_{50} values across stereoisomers to establish structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol
Reactant of Route 2
Reactant of Route 2
(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol

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